[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, a phenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Triazolopyrimidine Core : The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine derivatives, under acidic or basic conditions.
- Introduction of the Methoxyphenyl Group : The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and appropriate catalysts.
- Attachment of the Phenyl Group : The phenyl group can be attached via cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
- Incorporation of the Nitrophenyl Group : The nitrophenyl group can be introduced through nitration reactions, using reagents such as nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
- Reduction : Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
- Reduction : Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
- Substitution : Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.
- Oxidation : Formation of quinones or other oxidized derivatives.
- Reduction : Formation of amino derivatives.
- Substitution : Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone may be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities and mechanisms of action can be studied to identify new drug candidates.
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects on cellular pathways and processes can be studied to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds:
- 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone
- 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone
- 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone
Uniqueness: The uniqueness of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific combination of functional groups and its potential applications. The presence of the methoxyphenyl, phenyl, and nitrophenyl groups imparts distinct chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H21N5O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C25H21N5O4/c1-34-23-13-6-5-12-20(23)22-15-21(17-8-3-2-4-9-17)28(25-26-16-27-29(22)25)24(31)18-10-7-11-19(14-18)30(32)33/h2-14,16,21-22H,15H2,1H3 |
InChI Key |
CURHWWJWBBIZPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(N(C3=NC=NN23)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.